4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
Scientific Research Applications
Synthesis Methods and Derivatives
Synthesis Techniques : This compound can be synthesized through multi-component condensation processes. For example, Ryabukhin et al. (2012) developed a procedure for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, involving the condensation of active methylene compounds, aldehydes, and amines (Ryabukhin et al., 2012).
Chemical Properties and Reactions : Vydzhak and Panchishyn (2010) studied the chemical properties of related compounds, revealing insights into their behavior under different conditions, potentially applicable to the compound (Vydzhak & Panchishyn, 2010).
Applications in Drug Development and Chemistry
Cholesterol Biosynthesis Inhibition : Roth et al. (1990) explored compounds with structural similarities to 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, finding their potential as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Roth et al., 1990).
Potential Antioxidant Activity : Nguyen et al. (2022) investigated the antioxidant properties of 3-pyrroline-2-ones, a group to which this compound belongs, identifying derivatives with promising radical scavenging activities (Nguyen et al., 2022).
Miscellaneous Applications
Material Science and Molecular Studies : Patel, McNamee, and Szarka (1992) utilized similar structures for the synthesis of chiral compounds with applications in material science (Patel, McNamee, & Szarka, 1992).
- Pocket Antiandrogen Research: Caboni et al. (2014) discovered a compound structurally related to this compound, which acts as a non-ligand binding pocket antagonist of the androgen receptor. This finding opens new avenues for research in non-LBP AR antagonists (Caboni et al., 2014).
Properties
IUPAC Name |
3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7(16)10-11(15(2)13(18)12(10)17)8-5-3-4-6-9(8)14/h3-6,11,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNLPRSJMBPUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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